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Compound of Interest

Compound Name:
4-Hydroxy-5-nitrobenzene-1,3-

dicarbaldehyde

CAS No.: 70310-96-2

Cat. No.: B376770

Get Quote

Executive Summary
Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde,

represent a critical scaffold in medicinal chemistry and materials science. Functioning as

"privileged structures," these compounds serve as high-reactivity precursors for

compartmentalized Schiff base ligands, Metal-Organic Frameworks (MOFs), and antimicrobial

agents.

This guide provides a rigorous technical analysis of their physicochemical properties, driven by

the electron-withdrawing nature of the nitro group and the structural rigidity imposed by

intramolecular hydrogen bonding. It is designed for researchers requiring actionable data on

synthesis, characterization, and handling of these sensitive intermediates.
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The introduction of a nitro (-NO2) group onto the hydroxyisophthalaldehyde core fundamentally

alters the molecule's electronic landscape. Understanding these effects is prerequisite to

predicting solubility, reactivity, and spectral behavior.

The Hammett Effect & Acidity
In 2-hydroxy-5-nitroisophthalaldehyde, the nitro group at the 5-position is para to the hydroxyl

group. The strong electron-withdrawing character (Hammett constant

) significantly stabilizes the phenoxide anion via resonance.

Acidity (pKa): While unsubstituted phenols have a pKa

10, the 5-nitro derivative exhibits a pKa typically in the range of 6.0 – 7.5. This increased
acidity makes the hydroxyl proton highly exchangeable and sensitive to basic conditions.

Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the

phenolic -OH and the adjacent carbonyl oxygen of the aldehyde group. This "locks" the

conformation, reducing rotational freedom and effectively lowering the compound's polarity in

non-polar solvents.

Tautomerism and Resonance
The molecule exists in equilibrium heavily favored toward the enol form due to aromatic

stabilization, but the nitro group enhances the contribution of quinoid resonance structures,

leading to colored (yellow/orange) species.
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Figure 1: Mechanistic flow of electronic effects. The nitro group pulls electron density (red),

increasing the acidity of the hydroxyl group (blue), while the aldehyde (yellow) is locked via H-

bonding.

Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive

models for 2-hydroxy-5-nitroisophthalaldehyde.

Property Value / Range Technical Note

Molecular Formula C₈H₅NO₅ MW: 195.13 g/mol

Physical State
Yellow to Orange Crystalline

Powder

Color intensity correlates with

purity and hydration state.

Melting Point 122°C – 130°C (Range)

Note: Values vary by specific

isomer and solvate formation.

Dicarbaldehydes often melt

higher than mono-aldehydes

(e.g., 5-nitrosalicylaldehyde

MP

126°C).

Solubility (High)
DMSO, DMF, Acetone, Ethyl

Acetate

Soluble in polar aprotic

solvents.

Solubility (Low) Water, Hexane, Diethyl Ether

Poor water solubility due to

intramolecular H-bonding

masking the polar -OH.

pKa (Predicted) 6.2 ± 0.5
significantly more acidic than

phenol (pKa 10).

LogP ~0.9 - 1.3

Moderate lipophilicity allows

membrane permeability in drug

applications.
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Accurate identification relies on recognizing specific shifts caused by the nitro group.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):

Aldehyde (-CHO): Singlet,

10.0 – 10.5 ppm.

Aromatic (Ar-H): The nitro group deshields adjacent protons. Expect a singlet (or tight

coupling) at

8.5 – 9.0 ppm.

Hydroxyl (-OH): Broad singlet,

11.0 – 12.5 ppm. The downfield shift confirms strong intramolecular hydrogen bonding.

Infrared Spectroscopy (FT-IR)
ν(O-H): Broad band at 3100–3400 cm⁻¹ (often weak/broad due to chelation).

ν(C=O): Strong peak at 1660–1690 cm⁻¹. (Shifted slightly lower than typical aldehydes due

to conjugation).

ν(NO₂): Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.

UV-Visible Spectroscopy
Bathochromic Shift: The nitro group causes a "red shift." While unsubstituted

hydroxyisophthalaldehyde absorbs in the UV, the 5-nitro derivative exhibits a tail into the

visible region (400–450 nm), responsible for its yellow color.

Base Effect: Addition of NaOH causes a hyperchromic shift and deep yellow/orange color

change due to phenoxide formation.
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Safety Warning:Nitro compounds can be energetic. Nitration reactions are highly exothermic.

Perform all steps in a fume hood behind a blast shield.

Protocol: Nitration of Isophthalaldehyde Precursor
This workflow describes the introduction of the nitro group.

Reagents: Isophthalic acid (or hydroxy-derivative), H₂SO₄ (conc.), HNO₃ (fuming).

Dissolution: Dissolve the substrate in concentrated H₂SO₄ at 0–5°C.

Nitration: Add fuming HNO₃ dropwise. Critical: Maintain temperature < 10°C to prevent over-

oxidation of aldehyde groups (if present) or thermal runaway.

Quenching: Pour the reaction mixture over crushed ice. The nitro-substituted product will

precipitate as a solid.

Filtration: Vacuum filter the precipitate. Wash with cold water until filtrate is neutral (pH 7).

Purification (Recrystallization)
Impurities (isomers, mono-nitrated species) significantly affect melting point data.

Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.

Method: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Allow to cool

slowly to room temperature, then 4°C.

Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).
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Figure 2: Step-by-step synthesis and purification workflow emphasizing temperature control.
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Applications in Drug Discovery
The "drug development" audience must recognize this compound not just as a chemical

curiosity, but as a linchpin intermediate.

Compartmentalized Schiff Bases: The two aldehyde groups allow for the condensation with

two equivalents of amines (or diamines), creating macrocyclic ligands. The nitro group tunes

the electron density of the metal center in resulting complexes (e.g., Cu(II), Zn(II)), directly

influencing catalytic or antimicrobial activity.

Antimicrobial Agents: Nitro-substituted Schiff bases have shown enhanced efficacy against

S. aureus and E. coli compared to their non-nitro analogues, attributed to the ability of the

nitro group to facilitate reduction mechanisms within bacterial cells.

MOF Linkers: The rigid geometry and distinct binding sites (OH, CHO, NO2) make it an ideal

linker for functionalized Metal-Organic Frameworks used in drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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